1-Propionyl-4-piperidinamine hydrochloride CAS 1158779-86-2 properties
1-Propionyl-4-piperidinamine hydrochloride CAS 1158779-86-2 properties
An In-depth Technical Guide to 1-Propionyl-4-piperidinamine hydrochloride (CAS 1158779-86-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active compounds[1][2]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within this class of heterocycles, 4-aminopiperidine derivatives represent a particularly versatile synthetic platform, offering a primary amino group for further functionalization[3][4]. This guide provides a comprehensive technical overview of 1-Propionyl-4-piperidinamine hydrochloride (CAS 1158779-86-2), a specific derivative with potential applications in drug discovery and development.
As a Senior Application Scientist, this guide aims to synthesize available data with established chemical principles to provide a practical resource for researchers. While experimental data for this specific compound is limited in the public domain, this document leverages information from closely related analogs and foundational organic chemistry to offer insights into its properties, synthesis, and potential utility.
Chemical Identity and Physicochemical Properties
1-Propionyl-4-piperidinamine hydrochloride is the hydrochloride salt of the N-acylated derivative of 4-aminopiperidine. The propionyl group modifies the properties of the parent 4-aminopiperidine scaffold, influencing its solubility, basicity, and potential for intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1158779-86-2 | [5] |
| Molecular Formula | C₈H₁₇ClN₂O | [6] |
| Molecular Weight | 192.69 g/mol | [6] |
| IUPAC Name | 1-(4-aminopiperidin-1-yl)propan-1-one hydrochloride | [6] |
| Synonyms | 1-propionyl-4-piperidinamine HCl, 1-(4-aminopiperidino)-1-propanone hydrochloride | [6] |
| Calculated XLogP3 | -0.2 (for free base) | [6] |
| Hydrogen Bond Donor Count | 2 (for free base) | [6] |
| Hydrogen Bond Acceptor Count | 2 (for free base) | [6] |
| Rotatable Bond Count | 2 (for free base) | [6] |
Note: Some properties are calculated for the free base, 1-(4-aminopiperidin-1-yl)propan-1-one (CAS 577778-40-6)[7]. The hydrochloride salt is expected to have significantly higher water solubility.
Synthesis and Characterization
Proposed Synthetic Workflow
A common strategy for the selective functionalization of 4-aminopiperidine is to use a protecting group on the more nucleophilic piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose.
Step-by-Step Methodology:
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Protection: Start with commercially available 4-aminopiperidine. Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 4-aminopiperidine-1-carboxylate. This step directs the subsequent acylation to the 4-amino group.
-
Acylation: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM). Add a non-nucleophilic base, for example, triethylamine (Et₃N), to scavenge the HCl produced. Cool the mixture in an ice bath.
-
Slowly add propionyl chloride or propionic anhydride to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts. Purify the resulting N-acylated intermediate, tert-butyl 4-(propionamido)piperidine-1-carboxylate, by column chromatography.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent like dioxane or methanol. Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) and stir at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.
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The final product, 1-Propionyl-4-piperidinamine hydrochloride, can be isolated by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the key spectroscopic features based on the molecule's structure.
¹H NMR (in D₂O):
-
Ethyl group: A triplet integrating to 3H (CH₃) and a quartet integrating to 2H (CH₂).
-
Piperidine ring protons: A series of complex multiplets in the aliphatic region. The protons on the carbons adjacent to the amide nitrogen will be deshielded and appear further downfield compared to those adjacent to the amine.
-
Proton at C4: A multiplet, likely deshielded due to the adjacent amino group.
¹³C NMR (in D₂O):
-
Carbonyl carbon: A signal in the range of 170-180 ppm.
-
Ethyl group carbons: Two signals in the aliphatic region.
-
Piperidine ring carbons: Four distinct signals for the piperidine ring carbons.
FT-IR (KBr Pellet):
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N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.
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C=O stretching (Amide I): A strong absorption band around 1630-1650 cm⁻¹.
-
N-H bending (Amide II): A band around 1550 cm⁻¹.
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C-H stretching: Bands in the 2800-3000 cm⁻¹ region.
Reactivity and Chemical Stability
The reactivity of 1-Propionyl-4-piperidinamine hydrochloride is dictated by its primary amino group and the N-acylpiperidine moiety.
Reactivity Profile
-
Nucleophilicity of the 4-Amino Group: The primary amine at the 4-position is a potent nucleophile and will readily react with a variety of electrophiles. This makes the compound a valuable building block for introducing the piperidine scaffold. Common reactions include:
-
Alkylation and Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
-
The N-Acylpiperidine Moiety: The amide bond is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed under more forcing acidic or basic conditions. The piperidine ring itself is robust and generally unreactive under common synthetic transformations[1].
Stability and Storage
-
Hygroscopicity: As a hydrochloride salt, the compound is likely to be hygroscopic and should be stored in a tightly sealed container in a dry atmosphere.
-
Thermal Stability: While specific data is unavailable, N-acylpiperidines are generally thermally stable. Degradation would likely occur at elevated temperatures.
-
Chemical Incompatibility: It is incompatible with strong oxidizing agents and strong bases. Strong bases will deprotonate the hydrochloride salt to the free amine, which may be less stable and more reactive.
Applications in Research and Drug Development
The 4-aminopiperidine scaffold is a key component in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry[1]. 1-Propionyl-4-piperidinamine hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Building Block
The primary amino group provides a convenient handle for elaboration, allowing for the introduction of various pharmacophoric features. The propionyl group at the 1-position can also influence the overall properties of the final molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds.
Potential Therapeutic Areas
Derivatives of 4-aminopiperidine have shown a wide range of biological activities, suggesting that compounds derived from 1-Propionyl-4-piperidinamine hydrochloride could be explored for various therapeutic targets. These include, but are not limited to:
-
Antifungal Agents: 4-aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis[8].
-
Anti-HIV Agents: The 4-aminopiperidine motif is a key structural element in some CCR5 antagonists, which are a class of HIV-1 entry inhibitors[6].
-
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs, and derivatives of 4-aminopiperidine have been investigated for their analgesic properties[1][4].
-
Oncology: The piperidine scaffold is present in numerous kinase inhibitors and other anti-cancer agents.
Safety and Handling
Based on available safety data sheets for this and structurally similar compounds, 1-Propionyl-4-piperidinamine hydrochloride should be handled with care in a laboratory setting.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First Aid:
-
If inhaled: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Conclusion
1-Propionyl-4-piperidinamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, with a reactive primary amine and a stable N-acylpiperidine core, allows for the straightforward synthesis of diverse libraries of compounds. While specific experimental data for this compound is not extensively documented, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Researchers utilizing this compound should adhere to standard laboratory safety protocols. The continued exploration of derivatives based on this and similar 4-aminopiperidine scaffolds holds significant promise for the development of novel therapeutic agents across a range of diseases.
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